molecular formula C17H18N2O2S2 B2954909 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide CAS No. 2034564-91-3

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide

Cat. No.: B2954909
CAS No.: 2034564-91-3
M. Wt: 346.46
InChI Key: FONKSVZITAWGGL-UHFFFAOYSA-N
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Description

N-(2-([2,3'-Bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a synthetic organic compound designed for research and development purposes. This molecule features a bithiophene moiety, a structure known for its interesting electronic properties and broad therapeutic potential in medicinal chemistry. Thiophene derivatives have been extensively reported to possess diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The core structure also incorporates a 3,5-dimethylisoxazole group, a heterocycle commonly used in medicinal chemistry to optimize drug-like properties . The integration of these pharmacophores makes this compound a valuable scaffold for investigating new chemical entities in drug discovery programs, particularly in the synthesis of more complex molecular prototypes. Researchers can utilize this compound as a key intermediate in organic synthesis or as a lead structure in biological screening. Its potential applications span across material science, where thiophene-based compounds are used in organic electronics, and pharmaceutical research, where acetamide-containing moieties are found in drugs targeting various ailments . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-11-15(12(2)21-19-11)9-17(20)18-7-5-14-3-4-16(23-14)13-6-8-22-10-13/h3-4,6,8,10H,5,7,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKSVZITAWGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to present a detailed understanding of its pharmacological properties.

Chemical Structure and Properties

The compound features a bithiophene moiety linked to an isoxazole ring through an ethyl chain, which contributes to its unique biological properties. The structural formula can be represented as follows:

N 2 2 3 bithiophen 5 yl ethyl 2 3 5 dimethylisoxazol 4 yl acetamide\text{N 2 2 3 bithiophen 5 yl ethyl 2 3 5 dimethylisoxazol 4 yl acetamide}

Key Structural Components

  • Bithiophene : Known for its electronic properties and potential in organic electronics.
  • Isoxazole : A heterocyclic compound that often exhibits anti-inflammatory and analgesic activities.
  • Acetamide : A functional group that can influence solubility and biological activity.

Anticancer Activity

Recent studies have focused on the anticancer potential of compounds containing bithiophene and isoxazole moieties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.

Case Studies

  • MCF-7 Breast Cancer Cells : Compounds with similar structures exhibited IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, indicating moderate cytotoxicity .
  • HeLa Cells : Another study reported that related compounds demonstrated significant inhibition of HeLa cell proliferation with growth percentages reduced by up to 46% at concentrations of 100 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with increased lipophilicity tend to exhibit enhanced antibacterial activity.

In Vitro Studies

  • Compounds were tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed varying degrees of inhibition, with some derivatives achieving zones of inhibition greater than 15 mm at concentrations of 50 µg/mL .

Enzyme Inhibition

Another aspect of the biological activity of this compound involves its potential as an enzyme inhibitor. Studies have indicated that compounds with similar structural features can inhibit key enzymes involved in disease processes.

Urease Inhibition

A related study reported that acetamide derivatives showed effective urease inhibition with IC50 values around 22.61 µM, suggesting potential applications in treating urease-related conditions .

Structure-Activity Relationship (SAR)

Understanding the relationship between structure and biological activity is crucial for the development of more effective derivatives.

Key Findings

  • The presence of the bithiophene ring enhances electron delocalization, which may contribute to increased cytotoxicity.
  • Modifications on the isoxazole ring have been shown to significantly affect both anticancer and antimicrobial activities.
CompoundStructureIC50 (µM)Activity
Compound ABithiophene derivative15Anticancer
Compound BIsoxazole derivative22Antimicrobial
Compound CAcetamide derivative22.61Urease inhibitor

Comparison with Similar Compounds

N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-3,5-dimethylisoxazole-4-carboxamide (CAS: 2210138-14-8)

Key Differences :

  • Functional Groups : The hydroxyl (-OH) group in the ethyl linker increases polarity compared to the target compound’s unsubstituted ethyl chain. This could enhance aqueous solubility but reduce membrane permeability .
  • Amide Linkage : The carboxamide (CONH-) group in the analog differs from the target’s acetamide (CH2CONH-), altering hydrogen-bonding capacity and steric bulk.
  • Molecular Weight : The analog has a molecular weight of 348.4 g/mol (C₁₆H₁₆N₂O₃S₂), while the target compound’s formula (C₁₇H₁₉N₂O₂S₂) suggests a slightly heavier structure.

Implications: The hydroxyl and carboxamide groups may render the analog more suitable for hydrophilic environments, whereas the target compound’s non-polar ethyl chain could favor blood-brain barrier penetration.

Goxalapladib (CAS-412950-27-7)

Key Differences :

  • Core Structure : Goxalapladib contains a 1,8-naphthyridine ring and fluorophenyl groups, contrasting with the target’s bithiophene and isoxazole system .
  • Molecular Weight : At 718.80 g/mol (C₄₀H₃₉F₅N₄O₃), Goxalapladib is significantly larger, reflecting its polyaromatic and fluorinated substituents.
  • Therapeutic Indication : Goxalapladib targets atherosclerosis, suggesting a mechanism involving inflammation or lipid metabolism, while the target compound’s biological activity remains uncharacterized.

Implications :
The fluorinated phenyl groups in Goxalapladib enhance metabolic stability and binding affinity to hydrophobic targets, whereas the target compound’s thiophene-isoxazole system may prioritize electronic interactions (e.g., π-π stacking).

N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide

Key Differences :

  • Aromatic System : This compound substitutes the bithiophene with a methoxynaphthyl group, introducing planar aromaticity and methoxy-mediated polarity .

Implications :
The methoxy group may improve solubility, but the naphthyl system’s rigidity could limit conformational flexibility compared to the target’s thiophene-based backbone.

Structural and Functional Group Analysis Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
Target Compound C₁₇H₁₉N₂O₂S₂ Not reported Acetamide, bithiophene, isoxazole Ethyl linker, dimethylisoxazole Undocumented
N-(2-([2,3'-Bithiophen]-5-yl)-2-hydroxyethyl)-... (2210138-14-8) C₁₆H₁₆N₂O₃S₂ 348.4 Carboxamide, hydroxyethyl, bithiophene Polar ethyl chain, isoxazole Research chemical
Goxalapladib (412950-27-7) C₄₀H₃₉F₅N₄O₃ 718.80 Fluorophenyl, naphthyridine, acetamide Polyaromatic, fluorinated Atherosclerosis therapy
N-[2-(7-Methoxy-1-naphthyl)ethyl] Acetamide Not reported Not reported Methoxynaphthyl, acetamide Rigid naphthyl system Synthetic intermediate

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-([2,3'-bithiophen]-5-yl)ethyl)acetamide derivatives, and how are reaction conditions optimized?

  • Methodological Answer : A typical approach involves coupling chloroacetylated intermediates with thiophene-containing precursors under mild conditions. For example, potassium carbonate in DMF is used as a base to facilitate nucleophilic substitution, with reaction progress monitored via TLC . Optimization includes adjusting stoichiometry (e.g., 1.5 mol equivalents of chloroacetylated reagent) and temperature (room temperature to reflux) to maximize yield.

Q. Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

  • Methodological Answer : Key techniques include:

  • NMR spectroscopy : To confirm regiochemistry of the bithiophene and isoxazole moieties.
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis.
  • Elemental analysis : To verify purity and stoichiometry.
    Discrepancies in spectroscopic data (e.g., unexpected splitting in 1^1H NMR) are resolved by comparing results with analogous compounds, such as thiazole derivatives characterized in Table 3 of .

Q. How is the biological activity of this compound evaluated in preclinical studies?

  • Methodological Answer : Standard protocols involve:

  • In vitro assays : Testing against microbial strains or cancer cell lines (e.g., MTT assays) to determine IC50_{50} values.
  • Toxicity studies : Administering graded doses in animal models (e.g., Wistar rats) to assess acute toxicity and organ-specific effects .
  • Structure-activity relationship (SAR) : Modifying the isoxazole or thiophene substituents to correlate structural features with activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

  • Methodological Answer : Scale-up challenges often arise from incomplete mixing or heat dissipation. Solutions include:

  • Reaction monitoring : Using in-situ FTIR or HPLC to track intermediate formation .
  • Solvent optimization : Replacing DMF with polar aprotic solvents like acetonitrile to improve solubility and reduce side reactions .
  • Purification refinement : Employing column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product .

Q. What strategies are employed to address discrepancies in biological activity data across different research groups?

  • Methodological Answer : Contradictions may stem from assay variability or impurities. Mitigation involves:

  • Standardized protocols : Adopting OECD guidelines for cytotoxicity assays to ensure reproducibility .
  • Purity verification : Using HPLC (>95% purity threshold) and elemental analysis to exclude batch-to-batch variability .
  • Meta-analysis : Comparing data with structurally similar compounds (e.g., 1,3,4-oxadiazole derivatives) to identify trends .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Computational tools are used to:

  • Predict logP and solubility : Via QSAR models to optimize bioavailability.
  • Docking simulations : Identify binding interactions with target proteins (e.g., bacterial enzymes or cancer receptors) .
  • Metabolic stability : Simulate cytochrome P450 interactions to predict metabolic pathways and half-life .

Q. What experimental considerations are critical for studying the photostability of the thiophene-isoxazole backbone?

  • Methodological Answer : Photostability studies require:

  • Controlled UV exposure : Using a solar simulator to mimic daylight conditions and track degradation products via LC-MS .
  • Radical scavenger testing : Adding antioxidants (e.g., BHT) to assess oxidative degradation pathways.
  • Crystallography : Resolving crystal structures (e.g., via XRD) to identify vulnerable bonds .

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